molecular formula C11H22N2O3 B3100030 (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate CAS No. 1359658-32-4

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

Cat. No.: B3100030
CAS No.: 1359658-32-4
M. Wt: 230.30
InChI Key: QBJWNCXOPXVECA-SECBINFHSA-N
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Description

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 1359658-32-4) is a chiral piperazine derivative featuring a tert-butyl carbamate group at position 1 and a methoxymethyl substituent at position 3 of the piperazine ring. Its (R)-stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The methoxymethyl group enhances solubility in polar solvents compared to alkyl-substituted analogs, while the tert-butyl group provides steric protection for the carbamate during synthetic transformations . The compound is synthesized via reductive alkylation using formaldehyde and hydrogen in the presence of palladium on carbon, yielding high enantiomeric purity .

Properties

IUPAC Name

tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJWNCXOPXVECA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carbamate Hydrolysis

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free piperazine intermediate. This reaction is critical for deprotection in synthetic pathways.

ConditionsReagentsProductYield (%)Reference
Acidic (HCl)4M HCl in dioxane, 25°C(R)-3-(methoxymethyl)piperazine hydrochloride85–92
Acidic (TFA)20% TFA in DCM, 0°C–25°C(R)-3-(methoxymethyl)piperazine trifluoroacetate78
BasicNaOH/MeOH, reflux(R)-3-(methoxymethyl)piperazine (free base)65

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic conditions involve hydroxide ion attack on the carbonyl carbon.

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring participates in alkylation or acylation reactions after Boc deprotection.

Alkylation Example:

Reaction with methyl iodide in the presence of a base:
 R 3 methoxymethyl piperazine+CH3INaHCO3 R 1 methyl 3 methoxymethyl piperazine\text{ R 3 methoxymethyl piperazine}+\text{CH}_3\text{I}\xrightarrow{\text{NaHCO}_3}\text{ R 1 methyl 3 methoxymethyl piperazine}
Yield : 70–75% .

Acylation Example:

Reaction with acetyl chloride:
 R 3 methoxymethyl piperazine+AcClEt3N R 1 acetyl 3 methoxymethyl piperazine\text{ R 3 methoxymethyl piperazine}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{ R 1 acetyl 3 methoxymethyl piperazine}
Yield : 82% .

Methoxymethyl Group Oxidation

The methoxymethyl substituent (-CH2OCH3) is susceptible to oxidation under controlled conditions:

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄H₂O, 0°C(R)-tert-Butyl 3-carboxypiperazine-1-carboxylate90%
RuO₂NaIO₄, CH₃CN/H₂O, 25°C(R)-tert-Butyl 3-formylpiperazine-1-carboxylate60%

Key Insight : Oxidation to carboxylic acid is favored under strong acidic conditions, while milder agents like RuO₂ yield aldehydes.

Ring-Opening Reactions

The piperazine ring can undergo ring-opening under extreme conditions:

  • Acid-Catalyzed Ring Opening :
    Treatment with concentrated H₂SO₄ at 100°C produces linear diamines via cleavage of the N–C bond .

  • Enzymatic Degradation :
    Exposure to cytochrome P450 mimics (e.g., Fe-porphyrin complexes) generates fragmented metabolites .

Coupling Reactions

The deprotected piperazine intermediate serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeReagentsProductApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, aryl boronic acid(R)-3-(methoxymethyl)-1-arylpiperazineDrug discovery
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halide(R)-3-(methoxymethyl)-1-arylpiperazineLigand synthesis

Optimized Conditions :

  • Yields range from 55–88% depending on steric hindrance of the aryl group .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and tert-butylene .

  • Photolysis : UV light (254 nm) induces cleavage of the methoxymethyl group, forming formaldehyde and a secondary alcohol.

Scientific Research Applications

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. This compound features a piperazine ring, a methoxymethyl group, and a tert-butyl carbamate protecting group . Its molecular formula is C11H22N2O3, and it has a molecular weight of 230.30 g/mol .

Potential Applications in Scientific Research

  • Building Block for Drug Synthesis : Piperazine derivatives are frequently used as building blocks in the synthesis of various drugs . The piperazine ring can be modified and functionalized to create compounds with desired biological activities.
  • Pharmaceutical Research : this compound can be used as a lead compound in drug development. Its structural features may confer biological activity, particularly in modulating neurotransmitter systems or inflammatory pathways.
  • Agonist Design : Piperazine-containing compounds have been used in the design and development of thrombopoietin receptor agonists .
  • Protein-Protein Interaction Inhibitors : Piperazine derivatives have been identified as S100A2–p53 protein–protein interaction inhibitors, showing potential in cancer treatment .

Structural analogs of tert-butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate and their potential applications:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylatePiperazine ring, oxopropyl groupAntimicrobialContains an oxopropyl moiety which may enhance solubility
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylatePiperidine ring instead of piperazineAnti-inflammatoryExhibits different pharmacodynamics due to ring structure
Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylateAzetidine ringAnticancerSmaller ring may influence receptor binding differently

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboxylate derivatives are widely used in medicinal chemistry due to their modularity and tunable properties. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Position and Functional Group Variations

Compound Name Substituent (Position) Key Features Synthesis Method Stability/Biological Relevance Reference
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate Methoxymethyl (3) Enhanced solubility, chiral center Reductive alkylation with formaldehyde and H₂/Pd-C Stable in standard conditions; used in pharmaceutical intermediates
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride Ethyl (3) Lipophilic, chiral Alkylation with ethyl halides Improved metabolic stability compared to polar substituents
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl (4) Non-chiral, sterically hindered Nucleophilic substitution with methylating agents Stable in gastric fluid; common scaffold in kinase inhibitors
tert-Butyl 4-(5-nitrophenyl)piperazine-1-carboxylate 5-Nitrophenyl (4) Aromatic, electron-withdrawing Buchwald-Hartwig amination Susceptible to nitro group reduction; used in anticancer agents
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Cyanopyridinyl (4) Heteroaromatic, hydrogen bond acceptor SNAr reaction with cyanopyridine derivatives High binding affinity in DNMT1 inhibitors

Stereochemical and Functional Group Impact

  • Methoxymethyl vs. Alkyl Groups : The methoxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to ethyl or methyl substituents, making it more suitable for aqueous reaction conditions .
  • Positional Isomerism : Substituents at position 3 (e.g., methoxymethyl in the target) versus position 4 (e.g., methyl in ) alter steric and electronic interactions. Position 3 substitution may favor axial chirality in catalysis.
  • Aromatic vs.

Stability and Degradation

  • The tert-butyl carbamate group in the target compound is stable under basic conditions but may hydrolyze under strong acidic conditions. In contrast, compounds with ester linkages (e.g., tert-butyl 4-(4-oxobutoxy)phenyl derivatives ) show lower hydrolytic stability.
  • Piperazines with fluorophenyl substituents (e.g., ) degrade in simulated gastric fluid, whereas the target’s methoxymethyl group may resist such degradation due to its ether functionality .

Biological Activity

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a synthetic compound characterized by its unique piperazine structure, which has been recognized for its potential biological applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C_{12}H_{19}N_{2}O_{3} and a molecular weight of approximately 230.3 g/mol. Its structure includes a piperazine ring substituted with a tert-butyl group and a methoxymethyl group at the 3-position, which contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The piperazine ring can interact with various receptors in the body, potentially modulating their activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, contributing to their pharmacological effects. For example, some piperazine derivatives act as inhibitors of hydrolase enzymes .
  • Cell Proliferation Modulation : Research indicates that certain piperazine-based compounds can inhibit cell proliferation in cancer models, suggesting a potential mechanism for anticancer activity .

Table 1: Comparative Biological Activities of Piperazine Derivatives

Compound NameBiological ActivityNotable Findings
Compound AAntimicrobialMIC values of 4–8 μg/mL against MRSA
Compound BAnticancerIC50 = 0.126 μM against MDA-MB-231 cells
Compound CNeurologicalModulates neurotransmitter systems

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of a structurally similar compound, revealing significant inhibition of cell growth in triple-negative breast cancer (TNBC) cell lines. The compound exhibited an IC50 value of 0.126 μM, indicating potent activity while showing a favorable selectivity index over non-cancerous cells . This suggests that this compound could share similar properties.

Q & A

Q. What are the common synthetic routes for (R)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves functionalization of a piperazine core. A general approach includes:

Piperazine Ring Preparation : Start with tert-butyl piperazine-1-carboxylate derivatives. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated intermediates (e.g., bromopyrimidine) under SNAr conditions in 1,4-dioxane at 110°C with K₂CO₃ as a base .

Methoxymethyl Introduction : Use nucleophilic substitution or coupling reactions. For instance, alkylation with methoxymethyl chloride in anhydrous THF at 0°C, followed by Boc protection .

  • Key Conditions : Reaction temperature (0–110°C), solvents (THF, dioxane), and catalysts (K₂CO₃, NaH). Yields range from 62–88% depending on steric and electronic factors .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm), methoxymethyl (δ ~3.3 ppm), and piperazine protons (δ ~3.4–3.8 ppm). Compare with reference data .
  • LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 341.1972 for similar derivatives) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement). For example, monoclinic crystal systems (space group P2₁/n) with β angles ~93.5° confirm spatial arrangement .

Q. What are the typical reactions involving the piperazine core of this compound?

  • Methodological Answer :
  • Deprotection : Remove the Boc group using TFA or HCl/dioxane to generate free piperazine for further functionalization .
  • Substitution : React with electrophiles (e.g., aryl halides) under Buchwald-Hartwig conditions. For example, coupling with 5-bromopyrimidine in Pd-catalyzed reactions .
  • Oxidation/Reduction : Modify the methoxymethyl group using KMnO₄ (oxidation to carboxylate) or LiAlH₄ (reduction to alcohol) .

Advanced Research Questions

Q. How can stereochemical integrity (R-configuration) be ensured during synthesis and analysis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) and hexane/ethanol mobile phases .
  • X-ray Diffraction : Confirm absolute configuration via crystallography. For example, Flack parameter analysis in SHELXL-refined structures .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed (TD-DFT) spectra for R-enantiomers .

Q. How are data contradictions resolved in NMR or crystallographic studies?

  • Methodological Answer :
  • NMR Ambiguities : Use 2D techniques (COSY, HSQC) to resolve overlapping peaks. For methoxymethyl protons, NOESY can confirm proximity to piperazine protons .
  • Crystallographic Disorders : Apply SHELXL’s PART and SUMP commands to model disordered tert-butyl groups. Refine anisotropic displacement parameters (ADPs) with restraints .
  • Validation Tools : Cross-check with CCDC databases (e.g., Mercury software) for bond-length/angle outliers .

Q. What strategies optimize synthetic yield while minimizing racemization?

  • Methodological Answer :
  • Temperature Control : Maintain low temperatures (0–25°C) during methoxymethylation to prevent epimerization .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for coupling reactions to reduce side products. Yields improve from ~26% to >70% with optimized ligands .
  • Solvent Effects : Use polar aprotic solvents (DMF, NMP) for SNAr reactions to enhance nucleophilicity of piperazine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 2
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(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

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